molecular formula C21H24N4O4S B6529383 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 946306-25-8

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B6529383
CAS No.: 946306-25-8
M. Wt: 428.5 g/mol
InChI Key: VRCLNLSIOBTEBG-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with diethylsulfamoyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Benzamide Core: The oxadiazole derivative is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

    Introduction of the Diethylsulfamoyl Group: The final step involves the sulfonation of the benzamide derivative with diethylsulfamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, resulting in amine derivatives.

    Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution, which can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted benzamides and oxadiazole derivatives.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its stability and electronic properties make it a candidate for use in the development of new materials, such as polymers and coatings.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its potential biological activities.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzamide core can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: Similar structure but with a methyl group instead of an ethyl group on the oxadiazole ring.

    4-(diethylsulfamoyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: Features a phenyl group on the oxadiazole ring.

    4-(diethylsulfamoyl)-N-[4-(5-chloro-1,3,4-oxadiazol-2-yl)phenyl]benzamide: Contains a chloro substituent on the oxadiazole ring.

Uniqueness

The uniqueness of 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylsulfamoyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-19-23-24-21(29-19)16-7-11-17(12-8-16)22-20(26)15-9-13-18(14-10-15)30(27,28)25(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCLNLSIOBTEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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